molecular formula C20H23NO8S B12436689 beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate CAS No. 131545-00-1

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate

Cat. No.: B12436689
CAS No.: 131545-00-1
M. Wt: 437.5 g/mol
InChI Key: ZWYRFSXHUAKMHD-RXFYRGCNSA-N
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Description

Beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Glycosylation: The initial step involves the glycosylation of a suitable acceptor molecule with a glucopyranosyl donor.

    Thioester Formation:

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the glucopyranoside moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Glycosides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study glycosidic bond formation and cleavage.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to glycosidic bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranoside derivatives: Compounds with similar glycosidic structures.

    Thioesters: Compounds with similar thioester linkages.

    Diacetates: Compounds with similar acetylated hydroxyl groups.

Uniqueness

This compound is unique due to its combination of a glucopyranoside moiety, thioester linkage, and diacetate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

131545-00-1

Molecular Formula

C20H23NO8S

Molecular Weight

437.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-4-acetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C20H23NO8S/c1-4-30-20-15(21-18(25)12-7-5-6-8-13(12)19(21)26)17(28-11(3)24)16(27-10(2)23)14(9-22)29-20/h5-8,14-17,20,22H,4,9H2,1-3H3/t14-,15-,16-,17-,20+/m1/s1

InChI Key

ZWYRFSXHUAKMHD-RXFYRGCNSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCSC1C(C(C(C(O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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